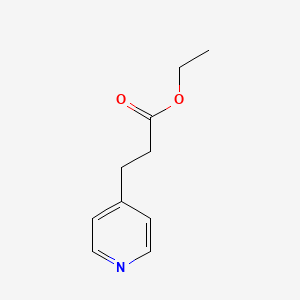Ethyl 3-(4-Pyridyl)propanoate
CAS No.: 52809-19-5
Cat. No.: VC7859074
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52809-19-5 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | ethyl 3-pyridin-4-ylpropanoate |
| Standard InChI | InChI=1S/C10H13NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2-4H2,1H3 |
| Standard InChI Key | ZDXRSMCFRIFFNK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC1=CC=NC=C1 |
| Canonical SMILES | CCOC(=O)CCC1=CC=NC=C1 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Ethyl 3-(4-Pyridyl)propanoate consists of a pyridine ring substituted at the para position with a propanoate ester group. The pyridine ring, a six-membered aromatic system with one nitrogen atom, confers polarity and basicity to the molecule . The ester group (-COOEt) at the third carbon of the propanoic acid chain introduces hydrolytic sensitivity, which influences its stability and reactivity. The IUPAC name, ethyl 3-pyridin-4-ylpropanoate, reflects this arrangement, with the pyridyl group attached to the propanoate backbone.
Key bond lengths and angles can be inferred from its InChI string (InChI=1S/C10H13NO2/c1-2-14-10(12)7-9(12)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3), which delineates the connectivity of atoms. The compound’s planar pyridine ring and flexible ester side chain create a hybrid structure capable of both π-π stacking interactions and hydrogen bonding, properties critical for its role in medicinal chemistry .
Synthesis and Manufacturing Approaches
Esterification and Alkylation Routes
A common synthesis involves the esterification of 3-(4-pyridyl)propanoic acid with ethanol under acidic catalysis. For example, refluxing the acid with excess ethanol in the presence of sulfuric acid yields the ester, with water removal (e.g., via Dean-Stark trap) driving the reaction to completion. Alternatively, alkylation of pyridine-4-propanoic acid salts with ethyl iodide in polar aprotic solvents (e.g., DMF) offers a pathway with higher selectivity.
Physicochemical Properties
Thermal and Solubility Characteristics
Ethyl 3-(4-Pyridyl)propanoate exhibits a boiling point of 292.0±15.0°C and a melting point range of 53–59°C . Its density is approximately 1.2 g/cm³, suggesting moderate volumetric efficiency in industrial applications . The compound’s logP value of 0.44 indicates limited lipophilicity, aligning with its moderate solubility in polar organic solvents (e.g., ethanol, DMSO) and poor aqueous solubility (<1 mg/mL).
Stability and Reactivity
The ester group’s susceptibility to hydrolysis under acidic or basic conditions necessitates careful storage (e.g., anhydrous environments, inert atmospheres). The pyridine ring’s electron-deficient nature renders it reactive toward electrophilic substitution, though steric hindrance from the ester group may limit such reactions at the para position .
Applications in Research and Industry
Pharmaceutical Intermediates
Ethyl 3-(4-Pyridyl)propanoate serves as a precursor to bioactive molecules. For example, reduction of the ester to the corresponding alcohol (e.g., using LiAlH) yields 3-(4-pyridyl)propan-1-ol, a potential building block for nicotinic acetylcholine receptor modulators . Its analog, Ethyl 3-amino-3-(4-pyridyl)propanoate (CAS 1213912-39-0), demonstrates potential in kinase inhibitor synthesis .
Agrochemical Development
The compound’s pyridyl moiety is leveraged in pesticidal agents. Structural analogs, such as Ethyl 3-hydroxy-3-(2-pyridyl)propanoate (CAS N/A), have shown insecticidal activity against Aedes aegypti larvae in preliminary studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume